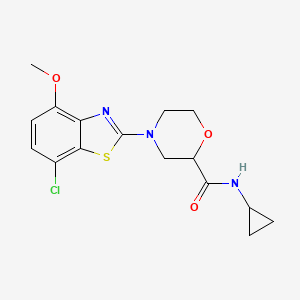![molecular formula C15H21ClN6S B12265411 5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265411.png)
5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-metil-N-{1-[5-(propan-2-il)-1,3,4-tiadiazol-2-il]piperidin-4-il}pirimidin-2-amina es un compuesto orgánico complejo con una fórmula molecular de C18H23ClN6S. Este compuesto pertenece a la clase de derivados de pirimidinamina, los cuales son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos como la agricultura, la medicina y la química .
Métodos De Preparación
La síntesis de 5-cloro-N-metil-N-{1-[5-(propan-2-il)-1,3,4-tiadiazol-2-il]piperidin-4-il}pirimidin-2-amina involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: Este paso involucra la ciclación de precursores apropiados para formar el anillo de piperidina.
Introducción de la porción de tiadiazol: El anillo de tiadiazol se introduce a través de una reacción de ciclación que involucra un precursor adecuado.
Unión del anillo de pirimidina: El anillo de pirimidina se une al anillo de piperidina a través de una reacción de sustitución nucleofílica.
Cloración y metilación: Los pasos finales involucran la cloración y metilación del compuesto para obtener el producto deseado.
Los métodos de producción industrial para este compuesto pueden involucrar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
5-cloro-N-metil-N-{1-[5-(propan-2-il)-1,3,4-tiadiazol-2-il]piperidin-4-il}pirimidin-2-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede sufrir reacciones de oxidación en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
5-cloro-N-metil-N-{1-[5-(propan-2-il)-1,3,4-tiadiazol-2-il]piperidin-4-il}pirimidin-2-amina tiene varias aplicaciones de investigación científica:
Química: Este compuesto se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y antivirales.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-metil-N-{1-[5-(propan-2-il)-1,3,4-tiadiazol-2-il]piperidin-4-il}pirimidin-2-amina involucra su interacción con objetivos moleculares y vías específicas. Se sabe que este compuesto inhibe ciertas enzimas e interrumpe los procesos celulares, lo que lleva a sus efectos biológicos. Los objetivos moleculares y vías exactos involucrados pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
5-cloro-N-metil-N-{1-[5-(propan-2-il)-1,3,4-tiadiazol-2-il]piperidin-4-il}pirimidin-2-amina se puede comparar con otros compuestos similares, como:
Diflumetorim: Un fungicida pirimidinamina comercial con características estructurales similares pero diferente actividad biológica.
Pirimidifen: Otro derivado de pirimidinamina utilizado como plantilla para la síntesis de nuevos compuestos con actividad mejorada.
La singularidad de 5-cloro-N-metil-N-{1-[5-(propan-2-il)-1,3,4-tiadiazol-2-il]piperidin-4-il}pirimidin-2-amina radica en sus características estructurales específicas y las actividades biológicas resultantes, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C15H21ClN6S |
|---|---|
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
5-chloro-N-methyl-N-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H21ClN6S/c1-10(2)13-19-20-15(23-13)22-6-4-12(5-7-22)21(3)14-17-8-11(16)9-18-14/h8-10,12H,4-7H2,1-3H3 |
Clave InChI |
RFGCRTFUTAUMMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(S1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole](/img/structure/B12265333.png)
![4-chloro-1-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265339.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265349.png)

[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12265369.png)
![4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12265371.png)
![2-Benzyl-5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12265376.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12265378.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12265398.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265401.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265407.png)
![7-Chloro-4-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265412.png)
![1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265416.png)
![6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12265423.png)
